

Fumonisin B2-13C34 sample preparation optimization urine

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Fumonisin B2-13C34

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Analytical Methods for Fumonisin in Biological Samples

The table below summarizes two robust sample preparation approaches for analyzing fumonisins in urine and other biological matrices, based on current literature.

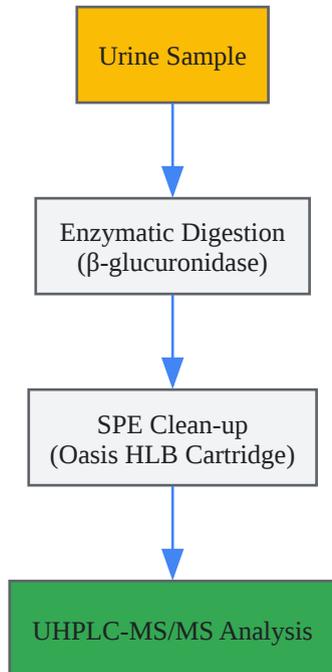
Method Feature	Method 1: Multi-Mycotoxin in Human Urine [1]	Method 2: Fumonisin & Metabolites in Animal Excreta [2] [3]
Target Analytes	18 mycotoxin biomarkers, including FB ₁ , FB ₂ , FB ₃ , and hydrolyzed forms (HFB ₁ , HFB ₂) [1]	FB ₁ , FB ₂ , FB ₃ and their hydrolyzed metabolites (HFB ₁ , HFB ₂ , HFB ₃) [2] [3]
Sample Matrix	Human urine	Broiler chicken feed and excreta
Internal Standard	Isotopically-labeled internal standards [1]	¹³ C-isotope internal standards for FBs; HFB standards prepared via alkaline hydrolysis [2] [3]

| **Sample Prep Workflow** | 1. Enzymatic digestion with β -glucuronidase. 2. Clean-up using **Oasis HLB** solid-phase extraction (SPE) cartridges [1]. | 1. Extraction with ACN/water/formic acid. 2. **Two-pronged analysis:**

- A portion diluted for **parent FBs**.
- A portion **alkaline-hydrolyzed** and cleaned with a **MAX SPE** cartridge for **HFBS** [2] [3]. | | **Key Instrument** | UHPLC-MS/MS [1] | UPLC-MS/MS with a **CORTECS C18 column**; 0.2% formic acid in water and methanol as mobile phase [2] [3] | | **Method Performance** | Recovery: 74-133%; LOQs: 0.0002 to 0.5 ng/mL for all analytes in urine [1] | Recovery: 82.6-115.8%; LOQ: 160 μ g/kg for all six fumonisins in feed and excreta [2] [3] |

The sample preparation workflow for the multi-mycotoxin method in urine can be visualized as follows:

Urine Sample Preparation for Fumonisin Analysis



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Key Protocols and Optimization Points

For a reliable analysis, pay close attention to these technical details during method development:

- **Internal Standard Application:** Using an internal standard like **Fumonisin B₂-¹³C₃₄** is crucial for compensating for matrix effects and losses during sample preparation in LC-MS/MS analysis [4]. It

should be added to the sample at the very beginning of the preparation process.

- Hydrolysis of Conjugated Metabolites: **Mycotoxins are often excreted in urine as glucuronide conjugates. Enzymatic hydrolysis with β -glucuronidase** during sample prep is necessary to break these conjugates and measure the total (free + conjugated) exposure [1].
- SPE Sorbent Selection: **The choice of SPE sorbent is matrix-dependent. For clean-up of alkaline-hydrolyzed samples to detect hydrolyzed fumonisins, a mixed-mode strong anionic exchange (MAX) cartridge** demonstrated superior purification efficiency compared to a generic HLB cartridge [2] [3].
- Chromatographic Separation of Isomers: **FB₂ and FB₃ are isomers** and share the same MRM transition. To avoid interference, use a suitable C18 column (e.g., CORTECS C18) and optimize the mobile phase gradient to achieve baseline separation [2] [3].

Troubleshooting Common Experimental Issues

- High Background Noise in MS: **This is often due to insufficient sample clean-up. Ensure the SPE washing steps are followed rigorously. For complex matrices, the MAX cartridge** is more effective than HLB at removing ionized impurities [2] [3].
- Inconsistent Hydrolysis Efficiency: **If measuring total fumonisins, complete hydrolysis is critical. One study optimized alkaline hydrolysis at 70°C for 1 hour** to ensure full conversion of parent FBs to their hydrolyzed forms, even considering matrix effects [2] [3].
- Unstable Derivatization (for HPLC-FLD): **If using OPA derivatization for HPLC-FLD, the derivatives are unstable. For maximum precision, employ an automated online derivatization system** instead of manual, offline derivatization [5].

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